molecular formula C12H13NO2 B1526592 6-Benzylpiperidine-2,4-dione CAS No. 845267-74-5

6-Benzylpiperidine-2,4-dione

Cat. No. B1526592
M. Wt: 203.24 g/mol
InChI Key: YLBLDOIOPLQRKF-UHFFFAOYSA-N
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Description

6-Benzylpiperidine-2,4-dione is a chemical compound with the CAS Number: 845267-74-5 . It has a molecular weight of 203.24 and its IUPAC name is 6-benzylpiperidine-2,4-dione . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Benzylpiperidine-2,4-dione contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

6-Benzylpiperidine-2,4-dione is a powder that is typically stored at room temperature . It has a molecular weight of 203.24 and its IUPAC name is 6-benzylpiperidine-2,4-dione .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

6-Benzylpiperidine-2,4-dione serves as a precursor in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids . The compound’s structure allows for diverse intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Development of Anticancer Agents

Research has explored the anticancer potential of piperidine derivatives. Specifically, 6-Benzylpiperidine-2,4-dione derivatives have been evaluated for their anticancer activity, particularly in androgen-refractory prostate cancer . The modifications on the piperidine ring can lead to compounds with significant biological activity against cancer cells.

Muscarinic Acetylcholine Receptor Modulation

Piperidine derivatives, including those derived from 6-Benzylpiperidine-2,4-dione, have been studied for their ability to modulate muscarinic acetylcholine receptors . These receptors play a vital role in the central nervous system, and their modulation can lead to potential treatments for various neurological disorders.

Pharmaceutical Industry Applications

The piperidine moiety, which can be synthesized from 6-Benzylpiperidine-2,4-dione, is a common structural component in over twenty classes of pharmaceuticals . Its versatility makes it an essential building block for designing drugs with a wide range of therapeutic effects.

Alkaloid Synthesis

Alkaloids, many of which contain piperidine rings, have significant pharmacological properties. 6-Benzylpiperidine-2,4-dione can be used to synthesize these natural compounds, which are often found in plants and have various uses in traditional and modern medicine .

Chemical Synthesis Methodology

The compound is also used in developing new chemical synthesis methodologies. Its structure allows for the exploration of novel cyclization, cycloaddition, and multicomponent reactions, contributing to the advancement of organic chemistry .

Drug Discovery and Biological Evaluation

6-Benzylpiperidine-2,4-dione is instrumental in drug discovery processes. It is used in the biological evaluation of potential drugs, where its derivatives are assessed for various biological activities, paving the way for new therapeutic agents .

Safety And Hazards

The safety information for 6-Benzylpiperidine-2,4-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 6-Benzylpiperidine-2,4-dione, is an important task of modern organic chemistry .

properties

IUPAC Name

6-benzylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBLDOIOPLQRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylpiperidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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